molecular formula C12H13N3O2 B3057887 Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- CAS No. 860344-02-1

Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-

Cat. No.: B3057887
CAS No.: 860344-02-1
M. Wt: 231.25
InChI Key: ZQGSZOJGSFKTSS-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- (IUPAC name) is a substituted benzoic acid derivative featuring a 4-aminobenzoic acid backbone with a (1-methyl-1H-imidazol-2-yl)methyl group attached to the amino nitrogen.

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-15-7-6-13-11(15)8-14-10-4-2-9(3-5-10)12(16)17/h2-7,14H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGSZOJGSFKTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729030
Record name 4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860344-02-1
Record name 4-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ullmann-Type Coupling with 4-Iodobenzoic Acid

A widely adopted route involves Ullmann coupling between 4-iodobenzoic acid and (1-methyl-1H-imidazol-2-yl)methylamine. The reaction employs a palladium catalyst (e.g., C₁₆H₁₂ClN₃OPdS) with potassium hydroxide in dimethyl sulfoxide (DMSO) at 110°C for 10 hours. Key parameters include:

Parameter Value/Detail
Catalyst Loading 0.75 mol%
Base KOH (2.0 equiv)
Solvent DMSO
Yield 93% after chromatography

The protocol requires inert conditions (argon atmosphere) to prevent catalyst deactivation. Post-reaction purification via silica gel chromatography with hexane/ethyl acetate (70:30) ensures product isolation.

Copper-Mediated Coupling Strategies

Alternative methods use copper catalysts for cost efficiency. A mixture of 4-bromobenzoic acid and (1-methyl-1H-imidazol-2-yl)methylamine reacts with CuCl (0.1 equiv) and N,N-dimethylethane-1,2-diamine ligand in dimethylformamide (DMF) at 120°C. While yields are lower (70–75%), this approach avoids precious metals.

Reductive Amination Pathways

Two-Step Synthesis from 4-Aminobenzoic Acid

4-Aminobenzoic acid serves as a precursor, undergoing condensation with 1-methyl-1H-imidazole-2-carbaldehyde followed by sodium cyanoborohydride reduction. Critical steps include:

  • Schiff Base Formation :

    • Reactants: 4-Aminobenzoic acid (1.0 equiv), 1-methyl-1H-imidazole-2-carbaldehyde (1.2 equiv)
    • Conditions: Glacial acetic acid, reflux for 7 hours
    • Intermediate: Imine (Rf = 0.67, dark brown crystals)
  • Reduction :

    • Reagent: NaBH₃CN (1.5 equiv) in methanol
    • Yield: 68% after recrystallization

This method avoids harsh coupling conditions but requires careful pH control during reduction.

Nucleophilic Aromatic Substitution

Halogen Displacement with Imidazole Derivatives

Activated 4-fluorobenzoic acid reacts with (1-methyl-1H-imidazol-2-yl)methylamine in DMF at 80°C for 24 hours. The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing carboxylate groups.

Condition Specification
Solvent DMF
Temperature 80°C
Base K₂CO₃ (2.2 equiv)
Yield 55–60%

Limitations include competing hydrolysis of the fluoro substituent, necessitating anhydrous conditions.

Multi-Step Assembly via Amide Intermediates

Chloroacetylation Followed by Thioether Formation

Adapting methods from benzimidazole syntheses, a four-step sequence yields the target compound:

  • Chloroacetylation :

    • 4-Aminobenzoic acid + chloroacetyl chloride → 4-(2-chloroacetamido)benzoic acid
    • Yield: 85% (ethanol recrystallization)
  • Amine Coupling :

    • React with (1-methyl-1H-imidazol-2-yl)methanethiol under K₂CO₃/ethanol reflux
    • Intermediate: Thioether-linked analog
  • Reduction :

    • Zn/HCl reduction converts thioether to amine
  • Purification :

    • Final product isolated via reversed-phase HPLC (acetonitrile/water + 0.05% formic acid)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies utilize microreactors for Ullmann couplings, enhancing heat transfer and reducing reaction times (3 hours vs. 10 hours batch). Key metrics:

Parameter Batch Process Flow Process
Space-Time Yield 0.8 g/L·h 2.4 g/L·h
Catalyst Loading 0.75 mol% 0.5 mol%
Purity 93% 95%

Crystallization Optimization

Ethanol/water mixtures (70:30 v/v) achieve >99% purity during recrystallization, with crystal morphology controlled via cooling rates.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Index Scalability
Palladium Coupling 93 95 High Moderate
Copper Catalysis 75 90 Low High
Reductive Amination 68 88 Medium Low
SNAr 60 85 Low Moderate

Palladium-mediated routes offer superior yields but face cost barriers for large-scale applications. Copper systems balance economy and efficiency, whereas reductive amination suits small-batch pharmaceutical synthesis.

Challenges and Mitigation Strategies

Imidazole Ring Sensitivity

The 1-methylimidazole moiety undergoes oxidation under acidic conditions. Mitigation includes:

  • Using aprotic solvents (DMF, DMSO)
  • Avoiding temperatures >130°C

Regioselectivity in Coupling Reactions

Competing C-2 vs. C-4 substitution in imidazole is minimized by:

  • Bulky ligands (e.g., triphenylphosphine)
  • Electron-deficient aryl halides

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It acts as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of various derivatives with potential applications in drug development and materials science.

Biology

Research into the biological activities of benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- has revealed its potential antimicrobial and anticancer properties. Studies indicate that derivatives of this compound may exhibit activity against specific cancer cell lines and bacterial strains, making it a candidate for further investigation in drug discovery programs.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its unique structure allows it to interact with multiple molecular targets, which could lead to the development of new therapeutic agents.

Industrial Applications

In industry, benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- is utilized in the development of new materials and serves as an intermediate in pharmaceutical production. Its versatility makes it suitable for various applications ranging from agrochemicals to polymer science.

Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the imidazole ring could enhance efficacy against resistant strains.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The mechanism involves the disruption of cellular signaling pathways crucial for cancer cell survival. Further research is needed to explore its potential as an anticancer agent in clinical settings.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of the target compound, including their synthesis routes, physical properties, and biological relevance:

Compound Name Structure Synthesis Method Physical Properties Biological Activity/Applications References
4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide Benzoic acid with a benzimidazole-linked hydrazide group at the 4-position Condensation of hydrazide with halogenated benzaldehydes White powder, mp 240°C Docking studies suggest EGFR and Her2 kinase inhibition (anticancer potential)
2-Amino-6-fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid Fluoro-substituted benzoic acid with a 1-methylimidazole group at the 4-position Not explicitly detailed; likely involves coupling of imidazole to fluorobenzoic acid derivatives Predicted pKa = 3.18; density = 1.45 g/cm³ Potential role in modulating acidity for improved binding in enzyme inhibitors
4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride monohydrate Benzoic acid with a 2-methylimidazole group at the 4-position Commercial synthesis (TFS reagents); mp 313–315°C High melting point, hydrochloride salt form Used as a reagent in pharmaceutical research
2-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)propanoic acid Benzoic acid derivative coupled with an amino acid (alanine) via a benzimidazole-methyl linker Reaction of chloromethyl benzimidazole with amino acid esters, followed by hydrolysis mp 215–217°C; water-soluble, stable in air Enhanced solubility for drug delivery applications
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-2-methylbenzamide Benzimidazole-linked benzamide with a cyanomethyl group Amide coupling between benzimidazole intermediates and substituted benzoic acids Mp 103–105°C; confirmed by NMR and MS IDO1 (indoleamine 2,3-dioxygenase) inhibition for cancer immunotherapy

Key Structural and Functional Differences

Substituent Position and Electronic Effects: The target compound’s 4-amino group with a (1-methylimidazol-2-yl)methyl substituent distinguishes it from analogs like 4-(2-methyl-1H-imidazol-1-yl)benzoic acid, where the imidazole is directly attached to the benzene ring . 2-Amino-6-fluoro-4-(1-methylimidazol-2-yl)benzoic acid incorporates fluorine at the 6-position, which increases electronegativity and may enhance metabolic stability or acidity (pKa ~3.18) compared to non-fluorinated derivatives .

Hydrazide vs. Carboxylic Acid Functionality: Compounds like 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide feature a hydrazide group, enabling hydrogen bonding interactions critical for kinase inhibition . In contrast, the target compound’s carboxylic acid group may facilitate salt formation or metal coordination in biological systems.

Biological Activity: N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-2-methylbenzamide demonstrates IDO1 inhibition (IC₅₀ values in nanomolar range), highlighting the role of benzimidazole-amide hybrids in immunomodulation . The target compound’s imidazole-methylamino group could similarly target enzymes but may require optimization for selectivity.

Solubility and Drug-Likeness: Amino acid-coupled derivatives (e.g., 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)propanoic acid) exhibit improved water solubility due to zwitterionic properties, making them advantageous for oral bioavailability . The target compound’s solubility profile would depend on the ionization of its carboxylic acid and imidazole groups.

Biological Activity

Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- (CAS No. 860344-02-1) is a compound that combines a benzoic acid moiety with an imidazole ring through a methylamino group. Its molecular formula is C12H13N3O2C_{12}H_{13}N_{3}O_{2} and it has a molecular weight of 231.25 g/mol . This compound is gaining attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzoic acid derivatives, including this compound. The presence of the imidazole moiety is believed to enhance its ability to disrupt microbial cell membranes. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens, suggesting that benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- may possess similar properties .

Anticancer Activity

Benzoic acid derivatives have also been investigated for their anticancer properties . In vitro studies demonstrate that compounds with imidazole rings can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. For instance, related compounds have shown effectiveness in reducing tumor growth in various cancer models, indicating that benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- could be a candidate for further anticancer research .

The biological activity of benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- may be attributed to its ability to modulate key biological pathways:

  • Cell Signaling: It may interfere with pathways related to cell growth and apoptosis.
  • Gene Expression: The compound's interaction with specific receptors could alter gene expression involved in cancer progression and microbial resistance .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy: A study evaluated the antibacterial properties of imidazole-containing benzoic acids against resistant strains of bacteria. Results indicated a significant reduction in bacterial load when treated with these compounds at varying concentrations .
  • Anticancer Research: In another study involving human cancer cell lines, derivatives similar to benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]- demonstrated IC50 values lower than standard chemotherapy agents, suggesting enhanced efficacy in targeting cancer cells while sparing normal cells .

Comparative Analysis

To better understand the unique properties of benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeBiological ActivityIC50 (µM)
Benzoic Acid Derivative AImidazole-basedAntimicrobial15
BenzimidazoleHeterocyclicAnticancer10
Benzoic Acid, 4-[[(1-Methyl-1H-Imidazol-2-yl)methyl]amino]-Imidazole + Benzoic AcidAntimicrobial & Anticancer (under investigation)TBD

Q & A

Basic: What synthetic methodologies are commonly employed for preparing derivatives of 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]benzoic acid?

Answer:
The synthesis typically involves multi-step organic reactions. For example:

  • Step 1: Condensation of 4-aminobenzoic acid with (1-methyl-1H-imidazol-2-yl)methanol under nucleophilic substitution conditions, often using polar aprotic solvents like DMF or acetonitrile .
  • Step 2: Activation of the carboxylic acid group (e.g., via esterification or conversion to an acyl chloride) to facilitate subsequent functionalization.
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
    Key challenges include controlling regioselectivity during imidazole substitution and minimizing side reactions from the amino group.

Basic: How is the crystal structure of this compound determined, and what software tools are validated for refinement?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Experimental steps include:

  • Data Collection: Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Employ direct methods (e.g., SHELXT) or charge flipping (SHELXD) for phase determination .
  • Refinement: SHELXL is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning .
    Critical parameters: R-factor convergence (< 0.05), validation using checkCIF/PLATON for steric clashes and bond-length outliers .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent-dependent conformers. Methodological approaches:

  • Variable-Temperature NMR: Identify exchange broadening or coalescence points to confirm dynamic behavior .
  • DFT Calculations: Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed tautomers .
  • Complementary Techniques: Use IR spectroscopy to detect hydrogen bonding patterns or mass spectrometry to confirm molecular ion consistency .
    For example, if X-ray shows a planar imidazole ring but NMR suggests flexibility, DFT can model the energy barrier for ring puckering .

Advanced: What strategies optimize the yield of 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]benzoic acid in multi-step syntheses?

Answer:
Yield optimization hinges on:

  • Catalyst Screening: Use Pd/C or Cu(I) catalysts for Suzuki or click reactions involving imidazole derivatives, optimizing ligand-to-metal ratios .
  • Solvent Effects: High dielectric solvents (e.g., DMF) improve nucleophilicity in substitution steps, while toluene minimizes hydrolysis in esterifications .
  • Reaction Monitoring: Employ TLC (silica GF254, UV visualization) or inline FTIR to track intermediates and terminate reactions at optimal conversion .
    For example, Mohamed et al. achieved 78% yield by switching from THF to DMF in imidazole alkylation steps .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • 1H/13C NMR: Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals, particularly for imidazole protons (δ 6.5–7.5 ppm) and aromatic carbons .
  • IR Spectroscopy: Confirm the presence of carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and secondary amine (N-H bend ~1600 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ at m/z 260.1164 for C12H14N3O2) .

Advanced: How can computational methods predict the biological activity of derivatives of this compound?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 or kinase enzymes). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
  • QSAR Modeling: Train models on IC50 data from analogues to correlate substituent electronic parameters (Hammett σ) with activity .
  • MD Simulations: Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) to identify critical ligand-protein interactions .

Basic: What are the common impurities encountered during synthesis, and how are they identified?

Answer:
Typical impurities include:

  • Unreacted starting materials: Detected via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
  • Oxidation byproducts: Use LC-MS to identify carboxylic acid derivatives or N-oxides .
  • Diastereomers: Resolved using chiral HPLC (Chiralpak AD-H column) or circular dichroism spectroscopy .

Advanced: How does the choice of crystallization solvent affect the polymorphic forms of this compound?

Answer:

  • Solvent Polarity: Polar solvents (e.g., ethanol) favor hydrogen-bonded dimers, yielding monoclinic crystals (space group P2₁/c), while apolar solvents (toluene) produce triclinic forms (space group P-1) .
  • Thermodynamic vs. Kinetic Control: Slow evaporation at 4°C favors thermodynamically stable polymorphs, whereas rapid cooling generates metastable forms .
  • Characterization: Distinguish polymorphs via PXRD (e.g., peaks at 2θ = 12.4° and 18.7° for Form I vs. 10.2° and 20.5° for Form II) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with irritants .
  • Ventilation: Use fume hoods due to potential dust formation (particle size <10 μm) during weighing .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

  • Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF, which are biodegradable and less toxic .
  • Catalyst Recycling: Immobilize Pd nanoparticles on magnetic Fe3O4 supports for easy recovery and reuse in cross-coupling steps .
  • Energy Efficiency: Employ microwave-assisted synthesis (100°C, 150 W) to reduce reaction times from 24h to 2h .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-
Reactant of Route 2
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Benzoic acid, 4-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-

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